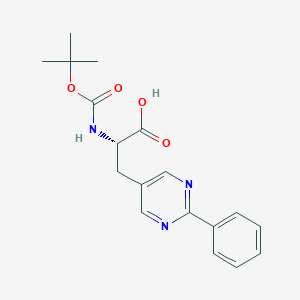
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-phenylpyrimidin-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-phenylpyrimidin-5-yl)propanoic acid is a compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a phenylpyrimidine moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-phenylpyrimidin-5-yl)propanoic acid typically involves multiple steps. One common approach is to start with the appropriate amino acid precursor, which undergoes protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions. The phenylpyrimidine moiety can be introduced through a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-phenylpyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the pyrimidine ring or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-phenylpyrimidin-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
作用机制
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-phenylpyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets. The phenylpyrimidine moiety is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, the compound may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .
相似化合物的比较
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-pyridyl)propanoic acid: Similar structure but with a pyridine ring instead of a phenylpyrimidine moiety.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-thienyl)propanoic acid: Contains a thiophene ring instead of a phenylpyrimidine moiety.
Uniqueness
The presence of the phenylpyrimidine moiety in (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-phenylpyrimidin-5-yl)propanoic acid imparts unique chemical and biological properties. This moiety enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in drug discovery and development .
属性
分子式 |
C18H21N3O4 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-phenylpyrimidin-5-yl)propanoic acid |
InChI |
InChI=1S/C18H21N3O4/c1-18(2,3)25-17(24)21-14(16(22)23)9-12-10-19-15(20-11-12)13-7-5-4-6-8-13/h4-8,10-11,14H,9H2,1-3H3,(H,21,24)(H,22,23)/t14-/m0/s1 |
InChI 键 |
MPCHBXGXOMAZSR-AWEZNQCLSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=C(N=C1)C2=CC=CC=C2)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=C(N=C1)C2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


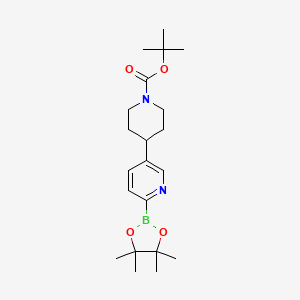





![1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13333732.png)
![(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13333747.png)

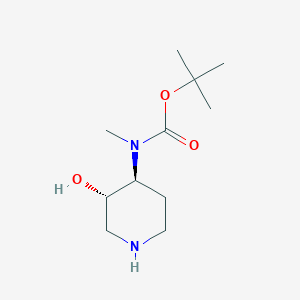
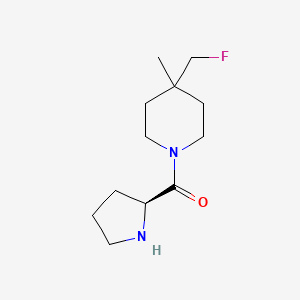
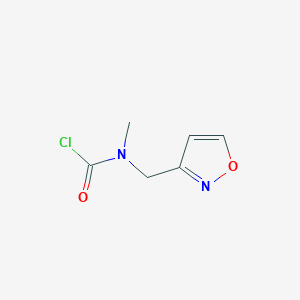

![3-[(Azetidin-1-yl)methyl]azetidine](/img/structure/B13333799.png)
